molecular formula C13H11N3O2 B1626398 Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 76013-27-9

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No.: B1626398
CAS No.: 76013-27-9
M. Wt: 241.24 g/mol
InChI Key: UMZALKINSDJRCY-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system with an ethyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate. This reaction is induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another method involves the cyclization of quinoxaline derivatives using trifluoromethanesulfonic anhydride and 2-fluoropyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include functionalized derivatives of this compound, such as amino, hydroxyl, and halogenated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:

This compound is unique due to its specific ring structure and the presence of an ethyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZALKINSDJRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3N=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530248
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76013-27-9
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 0.4 g of the product of Step A in 15 ml of ethanol was refluxed for 2 hours and the resulting clear orange solution was concentrated to half its volume. The mixture was filtered to obtain 0.25 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate as a pale yellow solid which were crystallized from an ether-methanol mixture to obtain the product in the form of soft-white needles melting at 184°-187° C. with decomposition.
Name
product
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
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Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

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